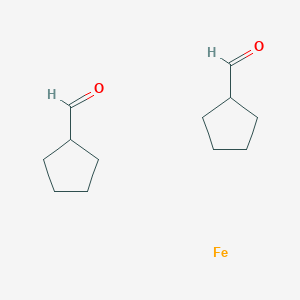
Cyclopentanecarbaldehyde;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarbaldehyde;iron, also known as 1,1′-Bisformylferrocene or 1,1′-Diformylferrocene, is an organometallic compound with the empirical formula C12H10FeO2. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique redox properties and is used in various chemical and industrial applications .
Preparation Methods
Cyclopentanecarbaldehyde;iron can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with n-butyllithium and N,N,N,N-tetramethylethylenediamine in hexane, followed by the addition of dimethylformamide. The reaction mixture is then stirred and cooled to obtain the desired product . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclopentanecarbaldehyde;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The formyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include ferrocene derivatives with modified functional groups.
Scientific Research Applications
Cyclopentanecarbaldehyde;iron has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organometallic compounds.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which Cyclopentanecarbaldehyde;iron exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a valuable tool in studying electron transfer processes. Its molecular targets and pathways involve interactions with various redox-active species in chemical and biological systems .
Comparison with Similar Compounds
Cyclopentanecarbaldehyde;iron is unique compared to other ferrocene derivatives due to the presence of two formyl groups. Similar compounds include:
Ferrocenecarboxaldehyde: Contains a single formyl group and exhibits different reactivity and applications.
Ferrocenemethanol: Contains a hydroxymethyl group instead of formyl, leading to different chemical properties.
Acetylferrocene: Contains an acetyl group, which alters its reactivity and applications
These compounds share some similarities in their redox properties but differ in their specific functional groups and resulting chemical behavior.
Properties
IUPAC Name |
cyclopentanecarbaldehyde;iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O.Fe/c2*7-5-6-3-1-2-4-6;/h2*5-6H,1-4H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSCRNZZHSXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=O.C1CCC(C1)C=O.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














